GSK-4716

Description

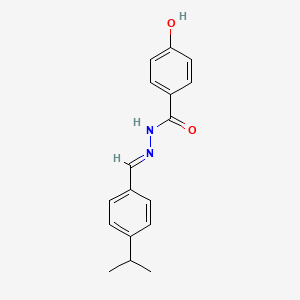

structure in first source

Properties

IUPAC Name |

4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPIUNQWSRCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101574-65-6 | |

| Record name | 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101574-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GSK-4716: A Technical Guide to its Mechanism of Action as a Selective ERRβ/γ Agonist

For Research, Scientific, and Drug Development Professionals

Abstract

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As constitutively active orphan nuclear receptors, ERRβ and ERRγ are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. This compound serves as a critical tool for elucidating the physiological roles of these receptors and for exploring their therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: ERRβ/γ Agonism

This compound functions as a selective agonist for ERRβ and ERRγ, demonstrating preferential activity for these receptors over ERRα and the classical estrogen receptors.[1] Its primary mechanism involves binding to the ligand-binding domain of ERRβ and ERRγ, thereby modulating their transcriptional activity. This interaction initiates a cascade of downstream events, primarily centered on the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β.[2] These coactivators are master regulators of mitochondrial biogenesis and cellular metabolism.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity and selectivity.

| Parameter | Target | Value | Reference |

| EC50 | ERRγ | 1.3 µM | [1] |

| IC50 | ERRβ/γ | 2 µM | [3][4][5][6] |

| Selectivity | ERRβ/γ | >50-fold over Estrogen Receptors | Not explicitly quantified in the provided results |

Signaling Pathways and Cellular Effects

The activation of ERRβ/γ by this compound triggers several key signaling pathways, leading to diverse cellular responses.

Mitochondrial Biogenesis and Metabolic Reprogramming

Upon activation by this compound, ERRγ, in concert with PGC-1α, orchestrates a transcriptional program that enhances mitochondrial function and shifts cellular metabolism towards oxidative pathways. This is a cornerstone of this compound's action.

-

Induction of PGC-1α and PGC-1β: this compound treatment leads to a significant increase in the expression of both Ppargc1a (PGC-1α) and Ppargc1b (PGC-1β) mRNA.[2]

-

Upregulation of Metabolic Genes: This, in turn, drives the expression of a suite of genes involved in:

-

Fatty Acid Oxidation: Carnitine palmitoyltransferase 1b (Cpt1b)

-

TCA Cycle: Isocitrate dehydrogenase 3 (Idh3)

-

Oxidative Phosphorylation: ATP synthase F1 subunit beta (Atp5b)[2]

-

-

Enhanced Mitochondrial Function: The culmination of this genetic reprogramming is an observable increase in mitochondrial activity, evidenced by elevated citrate (B86180) synthase activity and increased levels of cytochrome c protein.[2][7]

Crosstalk with Glucocorticoid Receptor (GR) Signaling

In skeletal muscle cells, this compound has been shown to modulate the glucocorticoid signaling pathway, indicating a functional interplay between ERRγ and the glucocorticoid receptor (GR).

-

Increased GRα Expression: Treatment with this compound results in a notable increase in the protein expression of the GRα isoform.[2][5]

-

Induction of GR Target Genes: This leads to the subsequent upregulation of GR target genes, including Monoamine Oxidase A (MAO-A).[2][5]

Regulation of Dopaminergic Neuronal Phenotypes

This compound influences the phenotype of dopaminergic neurons through the activation of the cAMP response element-binding protein (CREB) signaling pathway.

-

Upregulation of Dopaminergic Markers: this compound treatment increases the expression of key dopaminergic markers, including Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).[8]

-

Activation of CREB: This effect is mediated by the phosphorylation and activation of CREB. The activation is biphasic, with an early ERRγ-independent phase followed by a sustained ERRγ-dependent activation.

Regulation of Transferrin Receptor 2 (TFR2) Expression

In hepatocytes, this compound has been demonstrated to upregulate the expression of Transferrin Receptor 2 (TFR2), a protein involved in iron metabolism.[9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These should be optimized for specific experimental conditions.

Experimental Workflow: Gene Expression Analysis in C2C12 Myotubes

This workflow outlines the typical steps for treating C2C12 cells with this compound and analyzing downstream gene expression changes via RT-qPCR.

1. C2C12 Cell Culture and Differentiation [10][11][12][13][14]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture cells when they reach 70-80% confluency to prevent spontaneous differentiation.

-

Differentiation: To induce differentiation into myotubes, grow cells to 90-100% confluency. Replace the growth medium with differentiation medium (DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin/Streptomycin). Change the differentiation medium every 24 hours. Myotube formation is typically observed within 3-5 days.

2. SH-SY5Y Cell Culture and Neuronal Differentiation [15][16]

-

Growth Medium: A 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, and 1% Penicillin/Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: Plate cells at a low density. To induce differentiation, switch to a low-serum medium (e.g., 1% FBS) containing 10 µM all-trans-retinoic acid (RA). For a more mature neuronal phenotype, the medium can be further supplemented with Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL. Continue differentiation for 7-10 days, changing the medium every 2-3 days.

3. Quantitative Reverse Transcription PCR (RT-qPCR) [17][18][19]

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Ppargc1a, Cpt1b, DAT, TH) and a stable housekeeping gene (e.g., Gapdh, Actb). A typical thermal cycling protocol is:

-

Initial denaturation: 95°C for 5-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis to ensure product specificity.

-

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

4. Citrate Synthase Activity Assay [7][20][21][22][23][24][25]

-

Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer (e.g., 100 mM Tris, pH 7.0). Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay Procedure: This colorimetric assay is based on the reaction of Coenzyme A (produced by citrate synthase) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.

-

In a 96-well plate, add the sample lysate to an assay buffer containing acetyl-CoA and DTNB.

-

Initiate the reaction by adding oxaloacetate.

-

Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Calculation: Calculate the enzyme activity from the linear rate of the reaction, normalized to the protein concentration of the sample.

5. Western Blotting for Phosphorylated CREB (pCREB) [26][27][28][29][30]

-

Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To normalize, strip the membrane and re-probe with an antibody for total CREB.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of ERRβ and ERRγ in cellular physiology. Its ability to selectively activate these orphan nuclear receptors has unveiled critical pathways involved in mitochondrial biogenesis, metabolic control, and neuronal function. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore the mechanism of action of this compound and its potential therapeutic applications.

References

- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | 101574-65-6 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]

- 6. This compound | Estrogen Receptor/ERR Agonist | AmBeed.com [ambeed.com]

- 7. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 11. encodeproject.org [encodeproject.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. jgryall.wordpress.com [jgryall.wordpress.com]

- 15. static.igem.org [static.igem.org]

- 16. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. elearning.unite.it [elearning.unite.it]

- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. 3hbiomedical.com [3hbiomedical.com]

- 22. researchgate.net [researchgate.net]

- 23. Citrate synthase activity [protocols.io]

- 24. sciencellonline.com [sciencellonline.com]

- 25. researchgate.net [researchgate.net]

- 26. gladstone.org [gladstone.org]

- 27. benchchem.com [benchchem.com]

- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

GSK-4716: A Technical Guide to a Selective ERRβ/γ Agonist

GSK-4716 is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Activity

This compound is a phenolic acyl hydrazone with the chemical formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . It exhibits selectivity for ERRβ and ERRγ over ERRα and the classical estrogen receptors.[1][2] The compound's agonistic activity on these orphan nuclear receptors drives significant changes in gene expression related to cellular metabolism and energy homeostasis.

Quantitative Data Summary

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC₅₀ | 1.3 µM | ERRγ | Not Specified | [1][2][3] |

| IC₅₀ | 2 µM | ERRβ/γ | FRET Assay | [4][5] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating ERRβ and ERRγ, which in turn modulate the transcription of a wide array of target genes. Two primary signaling pathways have been identified to be significantly influenced by this compound: the PGC-1α coactivation pathway leading to mitochondrial biogenesis, and a crosstalk with the glucocorticoid receptor signaling pathway.

ERRβ/γ and PGC-1α Signaling Pathway

Upon activation by this compound, ERRβ/γ recruits the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and PGC-1β.[4][6] This complex then binds to estrogen-related receptor response elements (ERREs) on the DNA, initiating the transcription of genes involved in mitochondrial biogenesis and function. Key downstream targets include carnitine palmitoyltransferase 1b (Cpt1b), ATP synthase F1 subunit beta (Atp5b), and isocitrate dehydrogenase 3 (Idh3).[6] This signaling cascade ultimately leads to an increase in mitochondrial DNA content and enhanced oxidative phosphorylation capacity.

References

- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Estrogen Receptor/ERR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGC-1 isoforms and their target genes are expressed differently in human skeletal muscle following resistance and endurance exercise - PMC [pmc.ncbi.nlm.nih.gov]

GSK-4716: An In-depth Technical Guide for Researchers

An Overview of the Selective ERRβ/γ Agonist in Drug Discovery and Development

GSK-4716 is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As a member of the phenolic acyl hydrazone class, it has become a valuable tool for researchers investigating the physiological roles of these orphan nuclear receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in scientific research.

Core Properties and Mechanism of Action

This compound exhibits selective agonist activity towards ERRβ and ERRγ, with a reported EC50 of 1.3 µM for ERRγ.[1] It displays selectivity over ERRα and the classical estrogen receptors.[1][2] The molecule is understood to bind to the ligand-binding domain of ERRβ and ERRγ, mimicking the effects of the protein ligand PGC-1α and activating the transcriptional functions of these receptors.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound as reported in various studies.

Table 1: Receptor Activity of this compound

| Target | Assay Type | Value | Reference |

| ERRγ | Cell-based co-transfection assay | EC50: 1.3 µM | [1] |

| ERRγ | FRET assay | IC50: 2 µM |

Table 2: Effects of this compound on Gene Expression in C2C12 Myotubes

| Gene | Treatment Conditions | Fold Change/Effect | Reference |

| Glucocorticoid Receptor (GR) | Not specified | Induction of mRNA | [5] |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Not specified | Induction of mRNA | [5] |

| Hexose-6-phosphate dehydrogenase (H6PDH) | Not specified | Induction of mRNA | [5] |

| C/EBP | Not specified | Induction of mRNA | [5] |

| ApoD | Not specified | Induction of mRNA | [5] |

| Monoamine oxidase-A (MAO-A) | Not specified | Induction of mRNA | [5][6] |

| PGC-1α | Not specified | Induction of mRNA | [6] |

| PGC-1β | Not specified | Induction of mRNA | [6] |

Table 3: Effects of this compound on Gene Expression in Primary Mouse Myotubes

| Gene | Treatment Conditions | Fold Change/Effect | Reference |

| Ppargc1a (PGC-1α) | 10 µM for 48h | Increase in expression | [7] |

| Ppargc1b (PGC-1β) | 10 µM for 48h | Increase in expression | [7] |

| Esrrg (ERRγ) | 10 µM for 48h | Increase in expression | [7] |

| Cpt1b | 10 µM for 48h | Increase in expression | [7] |

| Atp5b | 10 µM for 48h | Increase in expression | [7] |

| Idh3 | 10 µM for 48h | Increase in expression | [7] |

Table 4: Effects of this compound on Mitochondrial Function in Primary Mouse Myotubes

| Parameter | Treatment Conditions | Effect | Reference |

| Citrate Synthase Activity | 10 µM for 48h | Increased | [6][7] |

| Cytochrome c Protein Levels | 10 µM for 48h | Increased | [6][7] |

Table 5: Effects of this compound on Dopaminergic Neuronal Phenotype in SH-SY5Y Cells

| Gene/Protein | Effect | Reference |

| Dopamine Transporter (DAT) | Increased expression | [8] |

| Tyrosine Hydroxylase (TH) | Increased expression | [8] |

Table 6: Effects of this compound on Osteoclastogenesis

| Parameter | Effect | Reference |

| Osteoclast Formation | Inhibited | [9][10] |

| Osteoclastogenic Marker Gene Expression | Attenuated | [9][10] |

| ERRγ Protein Levels | Increased | [9][10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.

References

- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 2. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

GSK-4716: A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-4716 is a pioneering synthetic small molecule that has played a crucial role in the study of Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors. Identified by researchers at GlaxoSmithKline, this compound is a selective agonist for ERRβ and ERRγ, demonstrating negligible activity towards ERRα and the classical estrogen receptors. This selectivity has established this compound as an invaluable chemical tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, including detailed experimental protocols and a summary of its quantitative parameters. Furthermore, it visualizes the core signaling pathways and experimental workflows associated with its characterization.

Discovery and History

This compound, a phenolic acyl hydrazone, was first reported in 2005 by Zuercher and colleagues at GlaxoSmithKline.[1] Its discovery was a significant breakthrough in the field of nuclear receptor pharmacology, as it was one of the first identified small molecule agonists for the estrogen-related receptors. The identification of this compound emerged from a high-throughput screening campaign aimed at discovering ligands for orphan nuclear receptors. This compound has since served as a foundational template for the rational design and synthesis of a multitude of other ERR modulators with improved potency and selectivity.[2]

Mechanism of Action

This compound functions as a selective agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). It binds to the ligand-binding domain of these receptors, mimicking the action of the transcriptional coactivator PGC-1α, and thereby activating the transcription of target genes.[1] This activation is highly specific, with no significant agonistic or antagonistic activity observed at the ERRα isoform or the classical estrogen receptors (ERα and ERβ).[1] The interaction of this compound with ERRγ has been structurally characterized, providing a basis for the structure-activity relationship studies of related compounds.

The signaling pathway initiated by this compound involves its binding to ERRβ or ERRγ, leading to a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, which in turn promotes the transcription of genes involved in various metabolic processes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its interactions with the Estrogen-Related Receptors.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | ERRγ | 1.3 µM | Cell-based co-transfection | [3] |

| IC50 | ERRγ | 2.0 µM | FRET Assay | [4][5] |

| IC50 | ERRγ | 2.0 µM | Scintillation Proximity Assay ([3H]-4-OHT competition) | [1] |

| Binding Affinity (Ki) | ERRγ | Not Reported | - | - |

| EC50 | ERRβ | Active (mimics PGC-1α) | Cell-based co-transfection | [1] |

| Activity | ERRα | Inactive | Cell-based co-transfection | [1] |

| Activity | ERα / ERβ | Inactive (up to 50 µM) | Binding Assay | [1] |

Experimental Protocols

Synthesis of this compound (4-hydroxy-N'-[(4-isopropylphenyl)methylene]benzohydrazide)

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available from its original discoverers, the general synthesis of phenolic acyl hydrazones is well-documented. The synthesis involves the condensation of a hydrazide with an aldehyde.

General Procedure:

-

Preparation of 4-hydroxybenzohydrazide: This intermediate can be synthesized by reacting methyl 4-hydroxybenzoate (B8730719) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux.

-

Condensation Reaction: Equimolar amounts of 4-hydroxybenzohydrazide and 4-isopropylbenzaldehyde (B89865) are dissolved in an alcoholic solvent (e.g., methanol (B129727) or ethanol).[6]

-

The reaction mixture is heated to reflux for several hours (typically 2-4 hours).[6]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the final product, 4-hydroxy-N'-[(4-isopropylphenyl)methylene]benzohydrazide (this compound).[6]

Cell-Based Co-transfection Assay for ERR Agonist Activity

This assay is used to determine the ability of a compound to activate ERRβ and ERRγ in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)[1]

-

Expression plasmid for full-length human ERRβ or ERRγ

-

Reporter plasmid containing an estrogen response element (ERE) driving a luciferase gene

-

Transfection reagent

-

Cell culture medium and reagents

-

This compound

-

Luciferase assay system

Protocol:

-

Cell Seeding: Seed HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ERR expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Scintillation Proximity Assay (SPA) for ERRγ Binding

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the ERRγ receptor.

Materials:

-

Purified ERRγ protein

-

[3H]-4-hydroxytamoxifen ([3H]-4-OHT) as the radioligand

-

SPA beads (e.g., streptavidin-coated)

-

Biotinylated anti-ERRγ antibody

-

This compound

-

Assay buffer

-

Scintillation counter

Protocol:

-

Bead-Antibody-Receptor Complex Formation: Incubate the streptavidin-coated SPA beads with the biotinylated anti-ERRγ antibody, followed by the addition of the purified ERRγ protein to form a complex.

-

Competition Binding: In a microplate, add the bead-antibody-receptor complex, a fixed concentration of [3H]-4-OHT, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the radioactivity using a scintillation counter. The proximity of the radioligand to the scintillant in the beads results in light emission.

-

Data Analysis: The amount of light emitted is proportional to the amount of radioligand bound to the receptor. Plot the scintillation counts against the concentration of this compound and fit the data to a competition binding curve to determine the IC50 value.

In Vivo Study: Effect of this compound on Alcohol Consumption in Rodents

This protocol is adapted from a study investigating the effect of this compound on alcohol-seeking behavior.

Animals:

-

Male Wistar rats or C57BL/6J mice.[1]

Drug Preparation:

-

Suspend this compound in a vehicle of saline with 1% (w/v) Tween 80.[1]

Procedure (Drinking in the Dark Paradigm for Mice):

-

Acclimation: Single-house the mice and acclimate them to the reverse light-dark cycle.

-

Induction of Binge Drinking: For three consecutive days, three hours into the dark cycle, replace the water bottle with a bottle containing 20% (v/v) ethanol for 2 hours.

-

Drug Administration: On the fourth day, 30 minutes before the start of the drinking session, administer this compound (at doses of 0, 1.25, 2.5, and 5 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]

-

Drinking Session: Provide access to the 20% ethanol solution for 4 hours.

-

Measurement: Measure the amount of ethanol consumed by weighing the bottles before and after the session. Calculate the intake in g/kg of body weight.

-

Data Analysis: Analyze the effect of different doses of this compound on alcohol intake compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound has been a seminal discovery in the study of Estrogen-Related Receptors. Its selectivity for ERRβ and ERRγ has enabled researchers to dissect the specific functions of these orphan nuclear receptors in a variety of biological processes, including metabolism, development, and disease. The experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists working with or interested in the pharmacology of this compound and the broader field of nuclear receptor signaling. The continued use and further study of this compound and its analogs will undoubtedly lead to a deeper understanding of ERR biology and may pave the way for novel therapeutic interventions.

References

- 1. Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijesrt.com [ijesrt.com]

The Role of GSK-4716 in Metabolic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule that has garnered significant interest in the field of metabolic research. Initially mischaracterized in some contexts, it is crucial to establish from the outset that this compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ)[1][2]. It is not a REV-ERB agonist. This guide will provide a comprehensive overview of this compound's mechanism of action, its impact on metabolic pathways, and detailed experimental methodologies for its study, focusing on its role as a potent modulator of ERRβ/γ activity.

Estrogen-Related Receptors are orphan nuclear receptors that play a pivotal role in the regulation of cellular energy metabolism. They are constitutively active, meaning they do not require a natural ligand to bind to DNA and regulate gene expression[3]. ERRβ and ERRγ are highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and liver, where they orchestrate programs of mitochondrial biogenesis and function, fatty acid oxidation, and oxidative phosphorylation[1][4][5]. By activating these receptors, this compound offers a pharmacological tool to investigate the therapeutic potential of targeting ERRβ/γ in metabolic diseases.

Mechanism of Action of this compound

This compound functions by binding to the ligand-binding domain of ERRβ and ERRγ, enhancing their transcriptional activity[6]. This potentiation of ERRβ/γ activity leads to the increased expression of a suite of genes involved in energy homeostasis. A key component of this mechanism is the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, which are master regulators of mitochondrial biogenesis and are themselves induced by this compound treatment[1]. The activation of the PGC-1α/ERRγ axis is central to the metabolic effects observed with this compound administration[1][4].

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.

Table 1: In Vitro Effects of this compound on Gene Expression in Muscle Cells

| Gene | Cell Type | Treatment | Fold Change vs. Vehicle | Reference |

| Ppargc1a (PGC-1α) | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

| Ppargc1b (PGC-1β) | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

| Cpt1b | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

| Atp5b | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

| Idh3 | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

| Glucocorticoid Receptor (GR) mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Induced | [3] |

| 11β-HSD1 mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Induced | [3] |

| H6PDH mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Induced | [3] |

| MAO-A mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Significantly Increased | [1] |

| TFR2 mRNA | HepG2 and AML12 cells | 10 μM this compound for 12h | Significantly Increased | [7] |

Table 2: In Vitro Effects of this compound on Mitochondrial Function

| Parameter | Cell Type | Treatment | % Change vs. Vehicle | Reference |

| Citrate (B86180) Synthase Activity | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

| Cytochrome c Protein Levels | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |

Table 3: In Vivo Effects of this compound on Metabolic Parameters in Mice

| Parameter | Animal Model | Dosage | % Change vs. Vehicle | Reference |

| Glucose Tolerance | Mice | 50 mg/kg | 15% improvement | [2] |

| Adiposity | Mice | 50 mg/kg | No reduction | [2] |

Key Signaling Pathways Modulated by this compound

The primary signaling cascade initiated by this compound involves the activation of ERRβ/γ and the subsequent induction of the PGC-1 coactivators. This leads to a coordinated upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.

Caption: this compound signaling pathway in metabolic regulation.

Experimental Protocols

In Vitro Treatment of Muscle Cells with this compound

Objective: To assess the effect of this compound on gene expression and mitochondrial function in cultured muscle cells.

Materials:

-

Primary mouse myotubes or C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Horse Serum (HS)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., TRIzol)

-

qRT-PCR reagents and primers for target genes

-

Protein lysis buffer and antibodies for Western blotting (e.g., anti-cytochrome c)

-

Citrate synthase activity assay kit

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum for 4-6 days[1].

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat differentiated myotubes with the desired concentration of this compound (e.g., 10 μM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24-48 hours)[4].

-

-

Gene Expression Analysis (qRT-PCR):

-

Harvest cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR using primers specific for target genes (e.g., Ppargc1a, Cpt1b) and a housekeeping gene for normalization (e.g., B2M)[4].

-

-

Mitochondrial Function Assays:

In Vivo Administration of this compound in a Murine Model

Objective: To evaluate the systemic metabolic effects of this compound in mice.

Materials:

-

Male C57BL/6J mice

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Glucose solution for oral glucose tolerance test (OGTT)

-

Blood glucose monitoring system

-

Equipment for body composition analysis (e.g., DEXA or MRI)

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to the experimental conditions for at least one week.

-

Divide mice into vehicle control and this compound treatment groups.

-

-

Drug Administration:

-

Prepare a suspension of this compound in the vehicle solution.

-

Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage for the duration of the study[2].

-

-

Metabolic Phenotyping:

-

Body Weight and Composition: Monitor body weight regularly. At the end of the study, assess body composition (fat mass and lean mass).

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice overnight (approximately 16 hours).

-

Administer an oral glucose bolus (e.g., 2 g/kg).

-

Measure blood glucose levels at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

-

Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

-

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).

-

Tissues can be snap-frozen in liquid nitrogen for subsequent gene expression or protein analysis.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of ERRβ and ERRγ in metabolic regulation. Through its activation of these orphan nuclear receptors, this compound promotes a transcriptional program that enhances mitochondrial biogenesis and function, as well as fatty acid oxidation, primarily in tissues with high energy expenditure. While in vitro studies have demonstrated robust effects on gene expression and mitochondrial parameters, in vivo data suggests a more modest improvement in glucose tolerance without a significant impact on adiposity at the tested doses. Further research is warranted to fully understand the therapeutic potential and limitations of targeting the ERRβ/γ pathway with agonists like this compound for the treatment of metabolic disorders. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ujpronline.com [ujpronline.com]

- 3. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

GSK-4716 in Gene Expression Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism and are constitutively active. This compound has emerged as a valuable chemical probe for elucidating the physiological roles of ERRβ and ERRγ in various biological processes, particularly in the transcriptional regulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and intercellular signaling pathways. This guide provides a comprehensive overview of the application of this compound in gene expression studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

This compound functions by binding to the ligand-binding domain of ERRβ and ERRγ, enhancing their transcriptional activity.[2] This leads to the recruitment of coactivators, such as the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, to the promoter regions of target genes, thereby initiating or increasing their transcription.[3]

Data Presentation: Quantitative Effects on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in response to this compound treatment in various cell models.

Table 1: Effect of this compound on Mitochondrial and Metabolic Gene Expression in Primary Mouse Myotubes

| Gene | Function | Fold Change (mRNA) | Treatment Conditions | Reference |

| Ppargc1a (PGC-1α) | Transcriptional coactivator, master regulator of mitochondrial biogenesis | ~2.5 | 10 µM this compound for 48 hours | [4] |

| Ppargc1b (PGC-1β) | Transcriptional coactivator, regulates mitochondrial function | ~2.0 | 10 µM this compound for 48 hours | [4] |

| Esrrg (ERRγ) | Estrogen-Related Receptor Gamma | ~3.0 | 10 µM this compound for 48 hours | [4] |

| Cpt1b | Carnitine palmitoyltransferase 1B, key enzyme in fatty acid oxidation | ~3.5 | 10 µM this compound for 48 hours | [4] |

| Atp5b | ATP synthase F1 subunit beta, component of mitochondrial ATP synthase | ~1.5 | 10 µM this compound for 48 hours | [4] |

| Idh3a | Isocitrate dehydrogenase 3 subunit alpha, component of the Krebs cycle | ~1.5 | 10 µM this compound for 48 hours | [4] |

Table 2: Effect of this compound on Glucocorticoid Receptor Signaling and Dopaminergic Phenotype-Related Gene Expression

| Gene | Cell Type | Function | Observed Effect | Treatment Conditions | Reference |

| GR (Glucocorticoid Receptor) | Differentiated C2C12 skeletal muscle cells | Nuclear receptor, mediates glucocorticoid action | Induction of mRNA | Not specified | [5] |

| 11β-HSD1 | Differentiated C2C12 skeletal muscle cells | Enzyme that activates glucocorticoids | Induction of mRNA | Not specified | [5] |

| H6PDH | Differentiated C2C12 skeletal muscle cells | Enzyme that stimulates 11β-HSD1 activity | Induction of mRNA | Not specified | [5] |

| MAO-A | Differentiated C2C12 skeletal muscle cells | Monoamine oxidase A, GR target gene | Significant increase in mRNA | Not specified | [3][5] |

| DAT (Dopamine Transporter) | Differentiated SH-SY5Y cells | Transporter for dopamine (B1211576) reuptake | Increased expression | Not specified | [6] |

| TH (Tyrosine Hydroxylase) | Differentiated SH-SY5Y cells | Rate-limiting enzyme in dopamine synthesis | Increased expression | Not specified | [6] |

| TFR2 | HepG2 and AML12 cells | Transferrin Receptor 2 | Significant increase in mRNA | 10 µM this compound for 12 hours |

Experimental Protocols

Cell Culture and Treatment

1. C2C12 Myoblast Culture and Differentiation:

-

Culture Medium: Proliferating C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum for 4 days.

-

This compound Treatment: Differentiated C2C12 myotubes are treated with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified duration (e.g., 24 or 48 hours) before harvesting for analysis.[3]

2. SH-SY5Y Cell Culture and Differentiation:

-

Culture Medium: SH-SY5Y cells are typically cultured in a 1:1 mixture of Ham's F-12 and Minimum Essential Medium (MEM) supplemented with 10% FBS.

-

Differentiation: Differentiation can be induced by treatment with retinoic acid.

-

This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound to assess its effects on dopaminergic gene expression.[6]

3. Primary Mouse Myotube Culture:

-

Isolation: Myoblasts are isolated from mouse skeletal muscle.

-

Differentiation: Differentiation is induced for 48 hours.

-

This compound Treatment: Myotubes are treated with this compound (e.g., 10 µM) for 48 hours.[4]

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Isolation: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using gene-specific primers and a suitable qPCR master mix.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., B2M or RPLP0) used for normalization.[4]

Western Blotting:

-

Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., GRα, Cytochrome c), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound activates ERRγ, leading to the upregulation of metabolic target genes.

Caption: Workflow for analyzing this compound's effect on gene and protein expression.

Caption: this compound indirectly influences glucocorticoid signaling by upregulating GR expression.

Conclusion

This compound is a critical tool for investigating the transcriptional regulatory networks governed by ERRβ and ERRγ. Its ability to modulate the expression of genes central to cellular metabolism and signaling has provided significant insights into the roles of these orphan nuclear receptors in health and disease. The data and protocols presented in this guide offer a foundation for researchers to design and execute robust experiments aimed at further unraveling the complex biological functions of ERRβ and ERRγ. Future studies should aim to provide more comprehensive quantitative data, including dose-response and time-course analyses, to further refine our understanding of this compound's effects on the transcriptome.

References

- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-4716 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of GSK-4716, a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs). The information is compiled from publicly available scientific literature and product technical data sheets.

Introduction to this compound

This compound is a phenolic acyl hydrazone that has been identified as a selective agonist for the orphan nuclear receptors ERRβ and ERRγ.[1] Unlike the classical estrogen receptors (ERα and ERβ), ERRs do not bind endogenous estrogens. This compound has been instrumental as a chemical probe to elucidate the physiological roles of ERRβ and ERRγ in various biological processes, particularly in regulating gene transcription related to cellular energy metabolism.

Selectivity Profile of this compound

This compound exhibits selective agonist activity towards ERRβ and ERRγ with negligible effects on ERRα and the classical estrogen receptors (ERα and ERβ).

Quantitative Activity Data

| Target | Assay Type | Value | Unit | Reference |

| ERRγ | FRET Assay | 2 | µM (IC50) | [2][3][4] |

| ERRγ | Cell-based co-transfection/reporter assay | 1.3 | µM (EC50) | [2] |

| ERRβ | Cell-based co-transfection/reporter assay | Not explicitly quantified, but described as a selective agonist | - | [1] |

| ERRα | Cell-based co-transfection/reporter assay | No significant activity reported | - | |

| ERα | Not specified | No significant activity reported | - | |

| ERβ | Not specified | No significant activity reported | - |

Signaling Pathways Modulated by this compound

This compound, by activating ERRβ and ERRγ, modulates downstream signaling pathways primarily involved in cellular metabolism. A key aspect of this signaling is the recruitment of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β.

The binding of this compound to ERRβ/γ facilitates the recruitment of PGC-1α/β, leading to the formation of a transcriptionally active complex. This complex then binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, upregulating their expression.

In skeletal muscle cells, activation of ERRγ by this compound has been shown to induce the expression of genes involved in mitochondrial biogenesis and function, such as Ppargc1a (encoding PGC-1α), Ppargc1b (encoding PGC-1β), carnitine palmitoyltransferase 1B (Cpt1b), ATP synthase F1 subunit beta (Atp5b), and isocitrate dehydrogenase (NAD(+)) 3 non-catalytic subunit beta (Idh3b).[5][6] Furthermore, this compound treatment leads to increased expression of monoamine oxidase A (MAO-A).[1][5] In some cellular contexts, the signaling cascade can also involve the activation of the cAMP response element-binding protein (CREB).

Experimental Protocols

Detailed methodologies for the key assays cited in the determination of this compound's selectivity profile are outlined below.

Cell-based Co-transfection Luciferase Reporter Assay

This assay is used to determine the functional agonist or antagonist activity of a compound on a specific nuclear receptor.

Objective: To quantify the ability of this compound to activate ERRβ and ERRγ transcriptional activity.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a specific response element (e.g., Gal4 Upstream Activation Sequence - UAS) is co-transfected into host cells along with an expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERRγ) fused to the Gal4 DNA-binding domain (DBD). If the test compound activates the receptor LBD, the Gal4-LBD fusion protein binds to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the receptor's activation. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[4][7][8]

Workflow Diagram:

Materials:

-

Host cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

Expression plasmid for Gal4-ERRβ LBD or Gal4-ERRγ LBD

-

Luciferase reporter plasmid with Gal4 UAS

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Prepare a transfection complex containing the expression plasmid, reporter plasmid, and a transfection reagent according to the manufacturer's protocol. Add the complex to the cells.

-

Compound Treatment: After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).

-

Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the substrate for the normalization reporter and measure its luminescence.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the concentration of this compound to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of a ligand to a nuclear receptor and the subsequent recruitment of a coactivator peptide.

Objective: To quantify the interaction between ERRγ, this compound, and a coactivator peptide.

Principle: TR-FRET is a highly sensitive method that measures the proximity between two fluorophores, a donor and an acceptor. In this assay, the ERRγ LBD is typically tagged with a donor fluorophore (e.g., a terbium cryptate), and a coactivator peptide (e.g., a fragment of PGC-1α) is labeled with an acceptor fluorophore (e.g., d2). When this compound binds to ERRγ, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured. The use of a long-lifetime donor like terbium allows for a time-gated measurement, which reduces background fluorescence and increases the signal-to-noise ratio.[9][10][11][12][13]

Workflow Diagram:

Materials:

-

Purified, donor-labeled ERRγ LBD

-

Acceptor-labeled coactivator peptide

-

This compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the donor-labeled ERRγ LBD and the acceptor-labeled coactivator peptide at their optimal concentrations.

-

Assay Assembly: In a microplate, add the this compound dilutions, followed by the donor-labeled ERRγ LBD and the acceptor-labeled coactivator peptide.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader with appropriate excitation and emission filter settings and a time-delay.

-

Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. For competitive binding assays (to determine IC50), plot the TR-FRET ratio against the concentration of this compound. For agonist-induced recruitment (to determine EC50), plot the TR-FRET ratio against the concentration of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of ERRβ and ERRγ. Its selectivity for these two orphan nuclear receptors over ERRα and the classical estrogen receptors allows for targeted investigations into their downstream signaling pathways and physiological functions. The quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers in the fields of nuclear receptor biology and drug discovery. The activation of the ERRβ/γ-PGC-1α/β axis by this compound highlights its importance in the regulation of cellular metabolism, particularly in tissues with high energy demands such as skeletal muscle.

References

- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

GSK-4716 and mitochondrial biogenesis

An In-depth Technical Guide on GSK-4716 and Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic small molecule identified as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). These orphan nuclear receptors are key regulators of cellular energy metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound promotes mitochondrial biogenesis, a critical process for cellular energy homeostasis. We will detail the signaling pathways involved, present quantitative data from key studies, outline experimental protocols for reproducing these findings, and provide visual diagrams to clarify the complex biological processes.

Introduction: this compound and the Estrogen-Related Receptors

This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ.[1] Unlike classical nuclear receptors, ERRs are constitutively active, meaning they do not require a natural ligand to regulate gene expression.[1] However, synthetic ligands like this compound can modulate their transcriptional activity, making them valuable tools for research and potential therapeutic development.[2]

ERRγ, in particular, is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brain.[3] Its activity is closely linked to the regulation of mitochondrial function and oxidative metabolism. This compound, by activating ERRβ/γ, provides a direct pharmacological means to stimulate these pathways.[3]

The Core Mechanism: this compound Induced Mitochondrial Biogenesis

The primary mechanism by which this compound enhances mitochondrial capacity is by initiating a transcriptional cascade that leads to the formation of new mitochondria. This process is orchestrated by the master regulator of energy metabolism, PGC-1α.

Signaling Pathway Activation

Treatment of skeletal muscle cells with this compound sets off a well-defined signaling pathway:

-

ERRβ/γ Activation : this compound directly binds to and activates ERRβ and ERRγ.

-

Induction of PGC-1 Coactivators : Activated ERRγ induces the expression of the mRNAs for Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1-beta (PGC-1β).[4] These coactivators are central hubs for metabolic regulation.

-

Upregulation of Mitochondrial Genes : PGC-1α then co-activates a suite of transcription factors to drive the expression of genes essential for mitochondrial function and biogenesis. This results in a coordinated increase in the expression of genes involved in key mitochondrial pathways, including fatty acid oxidation and oxidative phosphorylation.[3][4]

The diagram below illustrates this core signaling pathway.

Quantitative Effects on Gene Expression and Mitochondrial Function

Treatment of primary mouse myotubes and C2C12 cells with this compound leads to significant and measurable changes in gene expression and mitochondrial markers. The data from key studies are summarized below.

Table 1: Gene Expression Changes Induced by this compound

| Gene | Function | Effect | Cell Type | Treatment Conditions | Reference |

| Ppargc1a (PGC-1α) | Master regulator of mitochondrial biogenesis | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| Ppargc1b (PGC-1β) | PGC-1α paralog, metabolic regulator | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| Esrrg (ERRγ) | Estrogen-Related Receptor gamma | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| Cpt1b | Carnitine Palmitoyltransferase 1B (Fatty Acid Oxidation) | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| Atp5b | ATP Synthase F1 Subunit Beta (Oxidative Phosphorylation) | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| Idh3 | Isocitrate Dehydrogenase 3 (TCA Cycle) | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| MAO-A | Monoamine Oxidase A | mRNA Expression Significantly Increased | Differentiated C2C12 cells | Not specified | [4] |

Table 2: Functional Mitochondrial Changes Induced by this compound

| Parameter | Function/Marker | Effect | Cell Type | Treatment Conditions | Reference |

| Citrate Synthase Activity | Marker of mitochondrial content | Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

| Cytochrome c | Component of the electron transport chain | Protein Levels Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |

These results demonstrate that activating ERRβ/γ with this compound is sufficient to induce a coordinated program of gene expression that enhances mitochondrial oxidative capacity.[3]

Experimental Protocols

The following protocols are based on methodologies cited in the literature for studying the effects of this compound on skeletal muscle cells.[3][4] These methods are provided for reference only.

C2C12 Cell Culture and Differentiation

-

Cell Maintenance : Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum.[4]

-

Differentiation : To induce differentiation into myotubes, myoblasts are grown to confluence. The growth medium is then replaced with differentiation medium (DMEM supplemented with 2% horse serum).[4]

-

Maturation : The cells are maintained in differentiation medium for at least 4 days to form post-mitotic, multi-nucleated myotubes.[4]

This compound Treatment

-

Compound Preparation : this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3]

-

Cell Treatment : Differentiated myotubes are treated with this compound at a final concentration of, for example, 10 μM for 24-48 hours.[3][4] A vehicle control group (DMSO only) must be run in parallel.

Analysis

-

Quantitative Real-Time PCR (qRT-PCR) :

-

Total RNA is extracted from the treated and control cells.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using primers specific for the genes of interest (e.g., Ppargc1a, Cpt1b, etc.).

-

Gene expression levels are normalized to a stable housekeeping gene (e.g., B2M).[3]

-

-

Western Blotting :

-

Protein lysates are collected from treated and control cells.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Cytochrome c).

-

A loading control (e.g., β-tubulin) is used to normalize the results.

-

-

Citrate Synthase Activity Assay :

-

Cell lysates are prepared.

-

The rate of conversion of acetyl-CoA and oxaloacetate to citrate is measured spectrophotometrically, which is indicative of enzyme activity and mitochondrial content.

-

The workflow for a typical in vitro experiment is visualized below.

Broader Metabolic Context: REV-ERBα and Other Regulators

While this compound acts via ERRβ/γ, it is important to understand the broader network regulating mitochondrial biogenesis. Another nuclear receptor, REV-ERBα , also plays a crucial role. REV-ERBα deficiency in skeletal muscle leads to reduced mitochondrial content and function.[5] It modulates mitochondrial biogenesis by influencing the Stk11–Ampk–Sirt1–Ppargc1-α signaling pathway .[5][6]

-

AMPK (AMP-activated protein kinase) : Acts as a cellular energy sensor. When activated by high AMP/ATP ratios (indicating low energy), AMPK can phosphorylate and activate PGC-1α, promoting mitochondrial biogenesis.[7]

-

SIRT1 (Sirtuin 1) : A NAD+-dependent deacetylase that can deacetylate and activate PGC-1α.[5]

Although this compound's primary targets are ERRβ/γ, the pathways they regulate converge on PGC-1α, highlighting it as the central node in the control of mitochondrial biogenesis. Pharmacological modulation of any of these upstream regulators can therefore have profound effects on cellular mitochondrial content and oxidative capacity.

Conclusion

This compound is a potent and selective agonist of ERRβ/γ that serves as a powerful chemical tool for investigating the mechanisms of mitochondrial biogenesis. By activating ERRβ/γ, it triggers a transcriptional cascade through PGC-1α, leading to a coordinated upregulation of genes involved in mitochondrial respiration and fatty acid oxidation. This results in increased mitochondrial content and enhanced oxidative capacity in skeletal muscle cells. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the intricate regulation of cellular energy metabolism and its therapeutic potential in metabolic diseases.

References

- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

GSK-4716: A Comprehensive Technical Guide to its Role in Neuronal Phenotype Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule that acts as a potent agonist for the Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor highly expressed in the brain.[1][2] Emerging research has highlighted the significant role of this compound in modulating neuronal phenotypes, positioning it as a molecule of interest for potential therapeutic applications in neurological disorders. This technical guide provides an in-depth overview of the mechanisms of action, key experimental findings, and detailed protocols related to the use of this compound in the context of neuronal phenotype regulation.

Core Mechanism of Action

This compound primarily exerts its effects by activating ERRγ, which in turn influences the transcription of target genes involved in neuronal differentiation and function. A key signaling pathway implicated in the action of this compound is the Protein Kinase A (PKA)/cAMP Response Element-Binding (CREB) protein pathway.[1][2] Activation of this pathway is crucial for the expression of proteins that define the dopaminergic neuronal phenotype, such as Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT).[1][2]

Furthermore, this compound has been shown to interact with the glucocorticoid receptor (GR), a repressor of 5-HT1A receptor transcription. By interacting with GR, this compound can enhance the expression of the serotonin (B10506) receptor 5-HT1A, suggesting a role in modulating serotonergic neurotransmission.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neuronal cells.

Table 1: Effect of this compound on Dopaminergic Phenotype Markers in SH-SY5Y Cells

| Parameter | Treatment | Concentration | Duration | Fold Change (vs. Control) | Reference |

| DAT mRNA Expression | This compound | 1 µM | 3 days | ~2.5 | [1][2] |

| TH mRNA Expression | This compound | 1 µM | 3 days | ~2.0 | [1][2] |

| DAT Protein Expression | This compound | 1 µM | 3 days | Significant Increase | [1][2] |

| TH Protein Expression | This compound | 1 µM | 3 days | Significant Increase | [1][2] |

| CREB Phosphorylation (Ser133) | This compound | 1 µM | 3 hours | Significant Increase | [1][2] |

| CREB Phosphorylation (Ser133) | This compound | 1 µM | 3 days | Significant Increase | [1][2] |

| CRE Luciferase Activity | This compound | 1 µM | 6 hours | ~3.5 | [1][2] |

Table 2: Effect of this compound on Neurite Outgrowth in Primary Dopaminergic Neurons

| Parameter | Treatment | Concentration | Duration | % Increase (vs. Control) | Reference |

| Neurite Length | This compound | 1 µM | 3 days | ~50% | [1][2] |

| Number of DAT and TH-double-positive neurons | This compound | 1 µM | 3 days | Significant Increase | [1][2] |

Table 3: Effect of this compound on 5-HT1A Receptor Expression in HT22 Cells

| Parameter | Treatment | Concentration | Duration | Fold Change (vs. Control) | Reference |

| 5-HT1A mRNA Expression | This compound | 10 µM | 24 hours | ~2.0 | |

| 5-HT1A Protein Expression | This compound | 10 µM | 24 hours | Significant Increase | |

| 5-HT1A Promoter Activity | This compound | 10 µM | 24 hours | ~2.5 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its effects on neuronal cells.

Figure 1. Signaling pathways modulated by this compound in neuronal cells.

Figure 2. General experimental workflow for studying this compound effects.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)

-

Retinoic Acid (RA)

-

Poly-D-lysine coated culture plates/flasks

-

Trypsin-EDTA

Protocol:

-

Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².

-

After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.

-

Continue to culture the cells for 5-7 days, changing the differentiation medium every 2 days, to induce a neuronal phenotype.

Primary Dopaminergic Neuron Culture